molecular formula C10H8O B099556 2-Phenylfuran CAS No. 17113-33-6

2-Phenylfuran

Cat. No.: B099556
CAS No.: 17113-33-6
M. Wt: 144.17 g/mol
InChI Key: GCXNJAXHHFZVIM-UHFFFAOYSA-N
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Description

2-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the second position. The molecular formula of this compound is C10H8O, and it has a molecular weight of 144.17 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylfuran can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts such as palladium, gold, and copper are commonly used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

2-Phenylfuran undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Phenylfuran can be compared with other similar compounds such as:

Properties

IUPAC Name

2-phenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNJAXHHFZVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333986
Record name 2-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17113-33-6
Record name 2-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of aniline (12.5 g, 0.134M) and i-amylnitrite (27.5 ml, 0.205M) in furan (400 ml) was stirred at 30° C. (bath temperature) for 24 hours under N2. The mixture was then washed with water and saturated NaCl solution, dried over anhydrous Na2SO4 and evaporated. The brown residue was filtered through a short column of neutral alumina (activity grade II) using pentane as an eluent. The fractions were combined and concentrated and the residue distilled in vacuo to give pure 2-phenylfuran (7.65 g, 39% yield), bp 51°-54° C. (1.0 mm). NMR (CDCl3) δ 6.45 ppm (dd, 1H, J=1.5, 3.0 Hz, furan-H4), 6.62 (d, 1H, J=4.0 Hz, furan-H3), 7.2-7.8 (m, 6H, phenyl and furan-H5).
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
i-amylnitrite
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

2-phenylfuran was prepared by the method of Example 32C from 2-bromofuran (0.93 g, 6.3 mmol), sodium carbonate (18 ml of 2M aqueous solution), phenyl boric acid (0.93 g, 7.6 mmol) and tetrakis (triphenylphosphine) palladium (0) (0.36 g, 0.32 mmol). Flash chromatography with hexane provided 0.79 g (87% yield) of a colorless liquid.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Furan-2-boronic acid (22) (3.6 g, 32.14 mmol) was coupled to bromobenzene (21) (4.2 g, 26.79 mmol) using Method E, except that Cs2CO3 (17.47 g, 53.58 mmol), Pd(PPha)4 (6.20 g, 0.54 mmol), toluene (25 mL) and EtOH (25 mL) were used and the reaction heated in a CEM Discover microwave at 140° C. (200 W, 200 psi). The crude product was purified by dry-flash chromatography eluting with EtOAc in heptane to yield the title compound. Yield: 2.94 g, 62%; LC tr 1.50 min; HPLC Purity: 84%
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
17.47 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(PPha)4
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a 0° C. solution of furan (10.2 g, 0.15 mol) in 100 mL of THF was added 2.5 M n-butyllithium (60 mL, 0.15 mol). The solution was stirred 3 h and the suspension was then added to a solution of zinc chloride (20 g, 0.15 mol) in 100 mL of THF at room temperature and stirred 1 h. In another flask bromobenzene (10.5 mL, 0.10 mol) was added to a solution of tetrakis(triphenylphosphine)palladium(0) (0.57 g, catalytic) in 300 ml THF and to this mixture was added the furyl zinc solution via cannula. The mixture was heated at 50° C. and stirred for 24 h. The reaction was cooled and quenched with 10% aqueous HCl solution (100 mL). The aqueous layer was washed with ether (2×100 mL) and the combined organic extract was washed with saturated sodium bicarbonate solution (100 mL), brine (100 mL), dried over MgSO4, filtered and concentrated. Distillation at 10 torr (b.p. 94° C.) yielded 12.1 g (81%) of 2-phenylfuran.
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Name
furyl zinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
catalyst
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenylfuran
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2-Phenylfuran
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2-Phenylfuran
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2-Phenylfuran
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2-Phenylfuran
Customer
Q & A

Q1: What are some common synthetic routes to 2-Phenylfuran?

A1: this compound can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields this compound. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of this compound derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming this compound. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H8O, and its molecular weight is 144.17 g/mol.

Q3: How can this compound be characterized using spectroscopic techniques?

A3: this compound can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in this compound, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []

Q4: What are some notable physical properties of this compound?

A4: this compound is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []

Q5: Does this compound have any known catalytic properties?

A5: While this compound itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with this compound, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []

Q6: Are there any applications of this compound in materials science?

A6: While specific applications of this compound in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of this compound units into polymers could influence their conductivity, light emission, or charge transport properties.

Q7: How is computational chemistry used in research related to this compound?

A7: Computational chemistry plays a crucial role in understanding this compound and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of this compound. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of this compound derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in this compound and related compounds. []

Q8: How do structural modifications impact the activity of this compound derivatives?

A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, this compound, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a this compound moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []

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